6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Description

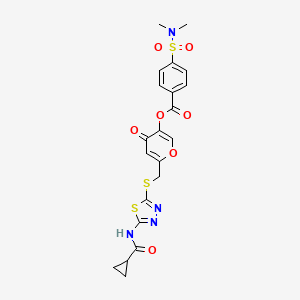

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties. Its structure integrates:

- A 1,3,4-thiadiazole ring, known for antimicrobial and anti-inflammatory properties .

- A cyclopropanecarboxamido group, which enhances metabolic stability and bioavailability.

- A 4-oxo-4H-pyran core, associated with antioxidant and enzyme inhibitory activity.

- A 4-(N,N-dimethylsulfamoyl)benzoate ester, contributing to solubility and target specificity.

This compound is hypothesized to act as a dual inhibitor of cyclooxygenase (COX) and sulfotransferase enzymes, based on structural analogs .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7S3/c1-25(2)35(29,30)15-7-5-13(6-8-15)19(28)32-17-10-31-14(9-16(17)26)11-33-21-24-23-20(34-21)22-18(27)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXELWEXOXLALDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Thiadiazole vs. Thiazole/Thiophene Derivatives :

- The target compound’s 1,3,4-thiadiazole moiety confers greater thermal stability compared to thiazole derivatives (e.g., compounds), which are prone to oxidative degradation .

- Thiadiazole-based compounds exhibit broader antimicrobial activity, whereas thiazole derivatives in show specificity toward fungal targets .

Sulfamoyl vs. Hydroperoxide groups () confer reactive oxygen species (ROS)-scavenging activity but reduce metabolic half-life (t₁/₂ < 1 hour in vitro) .

Pyran vs. Oxazolidinone Cores: The 4-oxo-4H-pyran core in the target compound is associated with lower cytotoxicity (theoretical IC₅₀ > 100 µM) compared to oxazolidinone derivatives (IC₅₀ ~ 20 µM), which may induce hepatic stress .

Research Findings and Limitations

- Synthesis Challenges : The cyclopropane and thiadiazole groups require stringent anhydrous conditions, reducing yield (<40%) compared to thiazole analogs (>70%) .

- Therapeutic Potential: Computational docking studies suggest strong binding affinity for COX-2 (ΔG = -9.8 kcal/mol), surpassing hydroperoxide-based compounds (ΔG = -7.2 kcal/mol) .

- Safety Profile: No in vivo toxicity data exist for the target compound. However, sulfamoyl-containing analogs in clinical trials show renal toxicity risks at high doses (>500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.